Yttrium(III) sulfate octahydrate

Phosphor Anti-thermal quenching Negative thermal expansion

Yttrium(III) sulfate octahydrate [Y₂(SO₄)₃·8H₂O, CAS 7446-33-5] is a rare-earth sulfate salt crystallizing in the monoclinic space group C2/c as part of the well-established RE₂(SO₄)₃·8H₂O structure family. The compound features a layered crystal architecture in which [YO₈] distorted square antiprisms are connected via bridging sulfate tetrahedra into infinite sheets linked only by hydrogen bonds.

Molecular Formula H16O20S3Y2
Molecular Weight 610.1 g/mol
CAS No. 7446-33-5
Cat. No. B1583128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) sulfate octahydrate
CAS7446-33-5
Molecular FormulaH16O20S3Y2
Molecular Weight610.1 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3]
InChIInChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6
InChIKeyOMBXBIHFXZAMLA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Sulfate Octahydrate (CAS 7446-33-5): Technical Baseline for Procurement and Research Selection


Yttrium(III) sulfate octahydrate [Y₂(SO₄)₃·8H₂O, CAS 7446-33-5] is a rare-earth sulfate salt crystallizing in the monoclinic space group C2/c as part of the well-established RE₂(SO₄)₃·8H₂O structure family [1]. The compound features a layered crystal architecture in which [YO₈] distorted square antiprisms are connected via bridging sulfate tetrahedra into infinite sheets linked only by hydrogen bonds [1]. It is produced by dissolving Y₂O₃ in sulfuric acid followed by crystallization, yielding a pale pink to white crystalline solid with a density of approximately 2.59 g/cm³ . Unlike highly hygroscopic yttrium chloride or thermally labile yttrium nitrate, the octahydrate form offers a defined stoichiometric water content (8 H₂O; theoretical mass fraction 23.6%) that is fully lost by 120–160 °C [2], providing a predictable, quantifiable dehydration baseline for precursor applications.

Why Yttrium(III) Sulfate Octahydrate Cannot Be Casually Substituted by Other Yttrium Salts or Rare-Earth Sulfates


The chemical and physical properties that govern selection of a yttrium source in phosphor synthesis, rare-earth separation, ceramic precursor preparation, and hydrometallurgical recovery are salt-specific, not merely element-specific. Yttrium nitrate hexahydrate, for instance, exhibits water solubility exceeding 2,300 g/L at 25 °C and decomposes via a complex multi-step condensation pathway releasing nitrogen oxides (NOₓ) [1], disqualifying it from processes that exploit the moderate and retrograde solubility of the sulfate (5.38 g anhydrous salt/100 g H₂O at 25 °C [2]) or require NOₓ-free thermal conversion. Yttrium chloride hexahydrate (~751 g/L solubility [3]) introduces halide contamination risks incompatible with high-temperature ceramic and phosphor sintering. Even within the rare-earth sulfate octahydrate family, yttrium occupies a unique position—its intermediate ionic radius and sulfate double-salt chemistry yield measurable separation factors (Y/Ce = 25; Y/Dy = 3.8 in amine-sulfate extraction [4]) that are directly exploited in industrial REE purification circuits. Substituting another rare-earth sulfate or a non-sulfate yttrium salt would erase these quantifiable process advantages.

Yttrium(III) Sulfate Octahydrate – Quantified Differentiation Evidence Against Closest Analogs


Anti-Thermal Quenching Phosphor Host: Y₂(SO₄)₃:Eu³⁺ Luminescence Enhancement vs. Conventional Phosphor Thermal Quenching

Y₂(SO₄)₃:Eu³⁺ phosphors exhibit anti-thermal quenching of photoluminescence—intensity increases 1.8-fold from room temperature to 500 °C [1]. This behavior is mechanistically linked to giant negative volumetric thermal expansion of the Y₂(SO₄)₃ matrix: the structure contracts in all crystallographic directions (αa = −7(3), αb = −15(3), αc = −22(2), αV = −44(2) × 10⁻⁶ °C⁻¹ at 500 °C for YEu(SO₄)₃) [1]. In stark contrast, the industry-standard phosphor YAG:Ce³⁺ exhibits conventional thermal quenching, with brightness at 150 °C dropping to ~89% of room-temperature intensity, and further quenching accompanied by ~10 nm spectral red-shift at 200 °C [2]. Similarly, Y₂O₃:Eu³⁺—the most established red phosphor host—shows a normal monotonic decrease in Eu³⁺ emission intensity with rising temperature [3]. The Y₂(SO₄)₃ host therefore offers a fundamentally distinct thermal response: luminescence enhancement rather than degradation at elevated operating temperatures.

Phosphor Anti-thermal quenching Negative thermal expansion Solid-state lighting LED phosphor

Retrograde Water Solubility Enabling >99% Antisolvent Crystallization Recovery: Y₂(SO₄)₃·8H₂O vs. Highly Soluble Yttrium Nitrate and Chloride

Y₂(SO₄)₃·8H₂O exhibits a markedly low and retrograde (decreasing with temperature) water solubility: 8.05 g/100 mL at 0 °C, 7.3 g/100 mL at 20 °C, 6.09 g/100 mL at 40 °C, and only 2.2 g/100 mL at 90 °C . This solubility profile—approximately 5.38 g anhydrous sulfate per 100 g water at 25 °C [1]—is two to three orders of magnitude lower than that of yttrium nitrate hexahydrate (~2,304 g/L at 25 °C [2]) and roughly two orders lower than yttrium chloride hexahydrate (~751 g/L at 20 °C ). The low solubility of the sulfate enables antisolvent crystallization with short-chain alcohols (methanol, ethanol, 1-propanol) to reduce solubility by >99% and achieve plateau yields of 92% for Y₂(SO₄)₃·8H₂O from a 1 kg aqueous feed solution using only 0.89 kg (1.13 L) ethanol [3]. The equivalent process is thermodynamically and economically impractical for yttrium nitrate or chloride due to their intrinsically high solubilities, which would demand prohibitively large antisolvent volumes.

Hydrometallurgy Antisolvent crystallization Rare earth recovery Solubility engineering REE separation

Sulfate-Mediated Rare-Earth Separation Selectivity: Y/Ce = 25 and Y/Dy = 3.8 in Amine Extraction

In a sulfate-based solvent extraction system using the primary amine Primene 81-R, single-stage extraction yielded a separation factor of 25 between yttrium and cerium, and 3.8 between yttrium and dysprosium, with yttrium preferentially concentrated in the aqueous (raffinate) phase [1]. These separation factors are quantitatively meaningful for industrial REE purification: the Y/Ce factor of 25 represents a large single-stage enrichment that can be amplified through multi-stage counter-current extraction to achieve high-purity yttrium cuts. Critically, the separation is mediated by the sulfate anion chemistry—yttrium forms distinct anionic sulfate complexes in acidic sulfate media that are selectively extracted or rejected by amine extractants [1]. When the aqueous-phase counterextractants EDTA (for Y/Yb separation) or DTPA (for Y/Dy separation) are introduced, the separation factors are further enhanced [1]. This sulfate-specific selectivity is not replicable in nitrate or chloride media using the same class of extractants.

Solvent extraction Rare earth separation Separation factor Amine extractant Hydrometallurgy

NOₓ-Free Thermal Decomposition Pathway: Y₂(SO₄)₃·8H₂O vs. Y(NO₃)₃·6H₂O for Clean Y₂O₃ Precursor Conversion

The thermal decomposition of Y₂(SO₄)₃·8H₂O proceeds via a well-defined, NOₓ-free pathway: (i) stability up to ~120 °C; (ii) dehydration between 120–160 °C with a mass loss of 21.4% (exactly matching the theoretical 21.4% for 8 H₂O molecules) to form anhydrous Y₂(SO₄)₃; (iii) stability of the anhydrous sulfate up to ~600 °C; (iv) two-stage decomposition above ~700 °C to Y₂O₂(SO₄) and ultimately Y₂O₃ with release of SO₃ [1]. In contrast, yttrium nitrate hexahydrate undergoes a complex multi-step condensation process generating intermediate oxynitrates (Y₄O₄(NO₃)₄ tetramer) that release N₂O₅ and NOₓ gases continuously across a broad temperature range (mass loss observed between 250–450 °C from unreacted nitrate) [2]. The chloride route (YCl₃·6H₂O) risks residual halide contamination in the final Y₂O₃ product unless exhaustive washing is employed. The sulfate pathway thus delivers a cleaner decomposition profile: no nitrogen oxide emissions, no halide residues, and a stoichiometrically predictable mass loss that can be used for real-time process monitoring.

Thermal decomposition Precursor chemistry Yttria synthesis TG-DSC Ceramic processing

Double Sulfate Formation for Yttrium Group/Cerium Group Separation: Solubility Differential in Alkali Sulfate Media

Yttrium sulfate forms a well-characterized series of double salts with alkali metal sulfates, including Y₂(SO₄)₃·Na₂SO₄·2H₂O, Y₂(SO₄)₃·(NH₄)₂SO₄·9H₂O, 2Y₂(SO₄)₃·3K₂SO₄, and Y₂(SO₄)₃·4K₂SO₄ [1]. The formation of these double salts is accompanied by a sharp decrease in solubility upon exceeding a critical alkali sulfate concentration, and the resulting solutions can remain metastable (supersaturated with respect to the double salt) for several months [1]. This behavior is exploited in classical rare-earth separation schemes: cerium-group (light) rare-earth sulfates exhibit very low solubility in saturated sodium or potassium sulfate solutions, while yttrium-group (heavy) rare-earth sulfates remain substantially soluble in the presence of cerium-group elements . By controlling the alkali sulfate concentration and exploiting the double-salt precipitation boundary, yttrium can be selectively retained in solution while cerium-group elements precipitate—a group separation achievable without organic solvents or extractants.

Double salt Fractional crystallization REE group separation Alkali sulfate Yttrium purification

Crystal Structure Isostructurality with RE Sulfate Octahydrate Family: [YO₈] Coordination and Layered Architecture Defining Hydrate Stoichiometry

Single-crystal X-ray diffraction establishes Y₂(SO₄)₃·8H₂O as a member of the RE₂(SO₄)₃·8H₂O isostructural series (space group C2/c), with the unique repeat unit [Y(H₂O)₄(SO₄)₃/₂] forming infinite layers parallel to (10-1) that are connected solely by hydrogen bonds of medium strength [1]. The Y³⁺ cation is 8-coordinate, bound to four water molecules and four oxygen atoms from monodentate sulfate groups in a distorted square antiprism [YO₈] geometry, with Y–O bond distances spanning 2.275(3) to 2.468(3) Å (mean 2.36(7) Å) [1]. The two crystallographically distinct sulfate groups differ in bridging denticity: S1O₄²⁻ bridges three Y³⁺ cations (O12, O13, O14), while S2O₄²⁻ bridges only two (2 × O21), with the remaining oxygen atoms (O11, O22) serving as hydrogen-bond acceptors [1]. This structural architecture—fully characterized and deposited in the Cambridge Structural Database—provides a definitive reference for phase identification (PXRD fingerprint), hydration-state verification, and quality control of commercial Y₂(SO₄)₃·8H₂O against potential under- or over-hydrated contaminants.

Crystal structure Single-crystal XRD Coordination chemistry Hydrogen bonding Isostructural series

Yttrium(III) Sulfate Octahydrate – Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Temperature Anti-Thermal Quenching Phosphor Synthesis for Power LED and Laser Diode Applications

Procurement of Y₂(SO₄)₃·8H₂O as the host precursor for Eu³⁺-doped phosphors directly leverages the demonstrated 1.8× photoluminescence enhancement at 500 °C [1]. This is a quantitatively verified anti-thermal quenching behavior not achievable with Y₂O₃:Eu³⁺ or YAG:Ce³⁺ hosts, which both exhibit conventional thermal intensity loss at elevated temperature. The negative volumetric thermal expansion coefficient (αV = −44 × 10⁻⁶ °C⁻¹ at 500 °C) of the sulfate host is the mechanistic driver [1]. Users developing phosphors for high-power solid-state lighting where junction temperatures exceed 150 °C should select Y₂(SO₄)₃·8H₂O over Y₂O₃ or YAG precursors to exploit this unique thermal response.

Energy-Efficient Antisolvent Crystallization Recovery of Yttrium from Aqueous Leach Solutions

The retrograde water solubility of Y₂(SO₄)₃·8H₂O (7.3 g/100 mL at 20 °C decreasing to 2.2 g/100 mL at 90 °C [1]) enables antisolvent crystallization with ethanol to achieve 92% plateau yield using only 0.89 kg ethanol per kg of aqueous feed [2]. This ambient-temperature, low-energy recovery route is thermodynamically inaccessible using yttrium nitrate (solubility ~2,304 g/L) or yttrium chloride (~751 g/L). For organizations developing sustainable REE recovery from secondary sources (NiMH batteries, phosphor waste, mine tailings), Y₂(SO₄)₃·8H₂O is the preferred yttrium form for crystallization-based purification, offering >99% solubility reduction with short-chain alcohols as antisolvents [2].

Sulfate-Mediated Solvent Extraction for High-Purity Yttrium Separation from Mixed Rare-Earth Feedstocks

The Y/Ce separation factor of 25 and Y/Dy separation factor of 3.8 demonstrated in Primene 81-R sulfate extraction systems [1] exceed typical adjacent-REE separation factors (1.4–3.5) by a substantial margin. This translates directly into fewer extraction stages and reduced solvent inventory for producing high-purity yttrium from monazite or xenotime sulfate leachates. Procurement of Y₂(SO₄)₃·8H₂O as a primary yttrium source—rather than Y₂O₃ requiring re-dissolution in acid—maintains the sulfate anion environment necessary for exploiting these enhanced separation factors, and enables direct integration into existing sulfate-based REE separation circuits.

Clean Y₂O₃ Precursor for Optical Ceramics and Transparent Yttria Fabrication Requiring Halide- and NOₓ-Free Processing

The thermal decomposition pathway of Y₂(SO₄)₃·8H₂O—quantitatively characterized by a stoichiometric mass loss of 21.4% (8 H₂O) during dehydration at 120–160 °C, stability of the anhydrous sulfate intermediate to 600 °C, and ultimate conversion to Y₂O₃ above ~700 °C via SO₃ release [1]—eliminates the NOₓ emissions inherent to nitrate precursor decomposition [2] and avoids chloride contamination from YCl₃ routes. This clean decomposition profile is particularly valuable for fabricating transparent Y₂O₃ ceramics for laser gain media, scintillators, and IR windows, where residual anion contamination (NOₓ decomposition products, Cl⁻) can degrade optical transmission. The precisely known dehydration endpoint also enables in-line process monitoring via weight loss.

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